2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid

Catalog No.
S7826855
CAS No.
M.F
C15H21N3O3
M. Wt
291.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]ac...

Product Name

2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid

IUPAC Name

2-[4-[2-(benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

InChI

InChI=1S/C15H21N3O3/c19-14(16-10-13-4-2-1-3-5-13)11-17-6-8-18(9-7-17)12-15(20)21/h1-5H,6-12H2,(H,16,19)(H,20,21)

InChI Key

URGAPWRRXRJGAV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)CC(=O)O

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)CC(=O)O
2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid is a crystalline compound that belongs to the class of piperazine derivatives. It has a molecular formula of C18H24N2O4 and a molecular weight of 328.4 g/mol. This compound is also known as N-[(tert-butoxy)carbonyl]-N-[2-[4-(2-aminobenzyl)piperazin-1-yl]acetyl]glycine, and it is commonly abbreviated as Boc-piperazine-glycine.
The physical and chemical properties of 2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid play an important role in understanding its behavior, function, and potential applications. This compound is a white crystalline powder that is soluble in dimethyl sulfoxide, methanol, and water. It has a melting point of 156-158°C and a boiling point of 636.6°C at 760 mmHg. Additionally, it has a refractive index of 1.601 and a density of 1.285 g/cm3.
The synthesis and characterization of 2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid is a crucial step in the study of this compound. The most common method of synthesizing this compound is by coupling Boc-piperazine with glycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various chromatography techniques such as column chromatography, preparative thin-layer chromatography, and HPLC. The purity of the compound is confirmed using various analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Several analytical methods are used to determine the quality and purity of 2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid. These methods include spectroscopic techniques such as proton and carbon-13 NMR spectroscopy, infrared spectroscopy, and mass spectrometry. Chromatographic techniques such as HPLC, gas chromatography (GC), and thin-layer chromatography (TLC) are also used for its analysis.
In recent years, 2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid has shown potential as a biological compound. Several studies have reported its ability to inhibit the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has also shown promising results in the treatment of bacterial and fungal infections.
The toxicity and safety of 2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid in scientific experiments are crucial for its safe use in research. Several studies have reported its low toxicity and safe use in various in vitro and in vivo experiments.
2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid has a wide range of applications in scientific experiments. It is commonly used in the synthesis of various pharmaceutical compounds, peptides, and natural products. Additionally, it is also used as a ligand in various metal-mediated catalytic reactions.
The current state of research on 2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid is promising. Several studies have reported its potential as a therapeutic agent for various diseases, including Alzheimer's and Parkinson's disease. Additionally, its use in catalytic reactions and peptide synthesis has also gained significant interest in recent years.
The potential implications of 2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid in various fields of research and industry are significant. This compound has the potential to be used in the development of novel pharmaceuticals, catalysts, and natural products. Additionally, its use in the treatment of neurodegenerative diseases and bacterial and fungal infections could offer promising outcomes.
The limitations of 2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid in research and development are related to its synthesis, cost, and scalability. Additionally, its use in biological experiments requires further investigation. Future directions include further research into its biological properties, scalable synthesis, and potential use in the development of novel therapeutics. Furthermore, its potential in materials science and catalytic applications also requires more attention from researchers.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

291.15829154 g/mol

Monoisotopic Mass

291.15829154 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types